![molecular formula C10H15ClN4 B1528295 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride CAS No. 1796954-10-3](/img/structure/B1528295.png)
4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride
Overview
Description
“4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1803604-36-5 . It has a molecular weight of 263.17 . The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N4.2ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;;/h3-4,7H,1-2,5-6H2,(H3,11,12);2*1H
. This indicates that the compound has a pyrrolidinyl group attached to the 4-position of pyridine . It is stored at room temperature . The molecular weight of the compound is 263.17 .
Scientific Research Applications
Novel Deconjugative Esterification
A study by Sano et al. (2006) demonstrates the use of 4-(Pyrrolidin-1-yl)pyridine in catalyzing deconjugative esterification, a process that yields isopropyl 2-(cyclohex-l-enyl)acetate through carbodiimide couplings. This method presents a novel approach to synthesizing esters, showcasing the compound's utility as a catalyst in organic synthesis (Sano et al., 2006).
Antimicrobial Activity and Molecular Docking
Elangovan et al. (2021) investigated the synthesis, antimicrobial activity, and molecular docking studies of novel synthesized compounds from pyridine-4-carboxaldehyde and sulfadiazine. The study highlights the potential of these compounds in developing new antimicrobial agents, with specific focus on the utility of 4-(Pyrrolidin-1-yl)pyridine derivatives (Elangovan et al., 2021).
Synthesis of Polyimides
Huang et al. (2017) explored the synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. This study underscores the importance of 4-(Pyrrolidin-1-yl)pyridine derivatives in the development of new materials with enhanced thermal stability and solubility properties (Huang et al., 2017).
Development of Antifolates
Liu et al. (2015) designed and synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis. Their research provides insights into the therapeutic applications of pyrrolo[2,3-d]pyrimidine derivatives, suggesting a role for 4-(Pyrrolidin-1-yl)pyridine analogs in cancer treatment (Liu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWZWSXUMJNGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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